molecular formula C12H13N B008869 2-Methyl-2-phenylpent-4-enenitrile CAS No. 104367-49-9

2-Methyl-2-phenylpent-4-enenitrile

Cat. No.: B008869
CAS No.: 104367-49-9
M. Wt: 171.24 g/mol
InChI Key: IWIWGVIGABEPHB-UHFFFAOYSA-N
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Description

2-Methyl-2-phenylpent-4-enenitrile (CAS 104367-49-9) is an organic compound with the molecular formula C₁₂H₁₃N and a molecular weight of 171.24 g/mol. This nitrile derivative features a phenyl group and a pent-4-ene chain, making it a valuable building block in organic synthesis and fragrance research. Research Applications: This compound is primarily investigated for its utility in malodor counteracting compositions, serving as a key ingredient in fragrance and cosmetic research . Its molecular structure contributes to the development of novel odor-masking and neutralizing agents. Researchers also employ it as a chemical intermediate for the synthesis of more complex organic molecules, leveraging its nitrile functional group and unsaturated chain for further chemical modifications. Physical-Chemical Properties (Predicted): • Boiling Point: 272.9 ± 9.0 °C • Density: 0.964 ± 0.06 g/cm³ Handling & Compliance: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and storage information.

Properties

IUPAC Name

2-methyl-2-phenylpent-4-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-3-9-12(2,10-13)11-7-5-4-6-8-11/h3-8H,1,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIWGVIGABEPHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440991
Record name 2-methyl-2-phenylpent-4-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104367-49-9
Record name 2-methyl-2-phenylpent-4-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-phenylpent-4-enenitrile can be achieved through a one-pot reaction involving an alpha-methyl-aryl ethylene compound and azobisisobutyronitrile (AIBN) under the catalysis of elemental iodine. This method is advantageous as it does not require a metal catalyst or toxic solvents, making it environmentally friendly. The reaction conditions are mild, and the process involves simple steps with a high yield of the target product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely follow the same principles as the laboratory method but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The absence of toxic solvents and metal catalysts also makes this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-phenylpent-4-enenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions to replace the nitrile group.

Major Products Formed:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-phenylpent-4-enenitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in developing new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and their derivatives.

    Industry: The compound can be used in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-phenylpent-4-enenitrile involves its reactivity towards various chemical reagents. The nitrile group is a key functional group that can undergo multiple transformations, making the compound versatile in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Structural Comparison with Substituted Pent-4-enenitriles

The structural diversity of pent-4-enenitrile derivatives arises from variations in substituents, which significantly influence their physicochemical and reactive properties. Key analogs include:

Compound Name Substituents Key Features Reference
2-Methyl-2-phenylpent-4-enenitrile C2: Methyl, Phenyl Baseline structure for comparisons
4-Bromo-2-phenylpent-4-enenitrile C4: Bromine Enhanced electrophilicity, toxicity
2-((4-Chlorophenyl)thio)-3-phenylpent-4-enenitrile C2: 4-Chlorophenylthio, C3: Phenyl Thioether group, high synthesis yield (96%)
2-((3-Methoxyphenyl)thio)pent-4-enenitrile C2: 3-Methoxyphenylthio Electron-rich thioether, 91% yield
Methyl 2-(2-nitrobenzamido)-2-phenylpent-4-ynoate C4: Alkyne, C2: Nitrobenzamido Amide functionality, alkyne reactivity

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Bromine at C4 () increases electrophilicity, making the compound reactive in substitution reactions .
  • Thioether Substituents : Thio groups (e.g., 4-chlorophenylthio in ) enhance nucleophilicity and stability, enabling high synthetic yields (91–96%) .

Hydrogen Bonding and Solubility Considerations

Hydrogen bonding, as discussed in , plays a critical role in solubility and crystallization. Hydroxyethyl-substituted derivatives () likely exhibit higher solubility in polar solvents due to O–H···N hydrogen bonds . In contrast, brominated () and thioether analogs () lack strong hydrogen-bond donors, favoring solubility in non-polar media.

Q & A

Q. Q1. What are the recommended synthetic pathways for this compound, and how do reaction conditions influence yield?

Methodological Answer:

  • Synthetic Routes: Compare nitrile alkylation vs. cyanoalkene functionalization. Use kinetic studies (e.g., GC-MS monitoring) to track intermediate formation .

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    2:56:25
  • Optimization: Apply factorial design (e.g., Taguchi method) to test variables like temperature, solvent polarity, and catalyst loading. Prioritize reproducibility via triplicate trials.

Q. Q2. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • NMR Analysis: Use 13C^{13}\text{C}-DEPT to distinguish quaternary carbons in the phenyl group. Assign olefinic protons via 1H^{1}\text{H}-COSY and NOESY for stereochemical confirmation.
  • IR Validation: Monitor C≡N stretching frequencies (~2240 cm1^{-1}) to confirm nitrile integrity under varying synthetic conditions.

Advanced Research Questions

Q. Q3. How do computational models predict the reactivity of this compound in Diels-Alder reactions?

Methodological Answer:

  • DFT Calculations: Optimize transition-state geometries using Gaussian09 at the B3LYP/6-311++G(d,p) level. Compare activation energies for endo vs. exo pathways.
  • Experimental Correlation: Validate computational results with kinetic isotope effects (KIE) studies .
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    17:22

Q. Q4. What strategies reconcile contradictory data on the compound’s stability under acidic conditions?

Methodological Answer:

  • Controlled Degradation Studies: Perform pH-dependent stability assays (pH 1–7) with HPLC quantification. Identify decomposition products via HRMS.
  • Statistical Analysis: Use ANOVA to isolate variables (e.g., trace water content, oxygen presence) contributing to discrepancies .

Data Interpretation and Reproducibility

Q. Q5. How should researchers address batch-to-batch variability in catalytic asymmetric synthesis of this compound?

Methodological Answer:

  • Quality Control: Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring.
  • Root-Cause Analysis: Apply Ishikawa diagrams to trace variability to raw material purity or catalyst deactivation .
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Limitations of Provided Evidence

The evidence lacks chemical or experimental data relevant to This compound. For authoritative answers, consult peer-reviewed journals (e.g., Journal of Organic Chemistry) or databases like SciFinder. Avoid non-technical sources like *benchchem.com * .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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